3-Methyl-3'-morpholinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

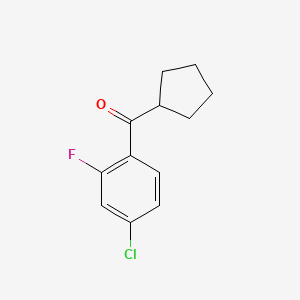

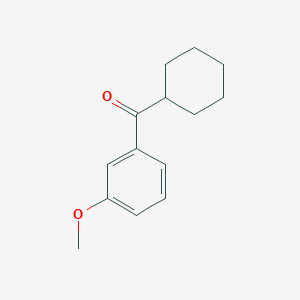

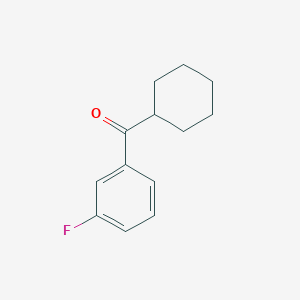

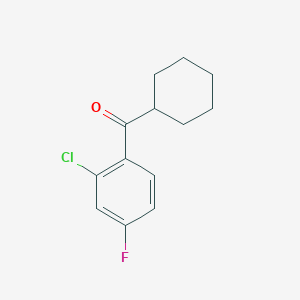

“3-Methyl-3’-morpholinomethyl benzophenone” is a chemical compound with the CAS Number: 898765-01-0. It has a molecular weight of 295.38 and its IUPAC name is (3-methylphenyl)[3-(4-morpholinylmethyl)phenyl]methanone .

Molecular Structure Analysis

The InChI code for “3-Methyl-3’-morpholinomethyl benzophenone” is 1S/C19H21NO2/c1-15-4-2-6-17(12-15)19(21)18-7-3-5-16(13-18)14-20-8-10-22-11-9-20/h2-7,12-13H,8-11,14H2,1H3 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

- In Vitro Anticancer Assessment : The compound has been synthesized and assessed for its anticancer properties in vitro against non-small cell lung carcinoma A549 and NCI-H23 cell lines .

- Cell Cycle Progression Effects : Studies have investigated the effects of 3-Methyl-3’-morpholinomethyl benzophenone derivatives on cell cycle progression in cancer cell lines .

Wirkmechanismus

Target of Action

The primary target of 3-Methyl-3’-morpholinomethyl benzophenone is non-small cell lung carcinoma cells, specifically the A549 and NCI-H23 cell lines . The compound has shown potential as an anticancer agent, with VEGFR-2 inhibitory activity .

Mode of Action

The compound interacts with its targets by inhibiting their growth. The benzofuran-based derivatives of the compound have shown efficient inhibition of the growth of both A549 and NCI-H23 cell lines . The three most active benzofurans (4b, 15a, and 16a) were further investigated for their effects on cell cycle progression and apoptosis in these cell lines .

Result of Action

The compound’s action results in the inhibition of cell growth in non-small cell lung carcinoma cell lines. The most active benzofurans of the compound have shown to affect cell cycle progression and induce apoptosis in these cell lines . This suggests that the compound may have potential therapeutic effects in the treatment of non-small cell lung cancer.

Eigenschaften

IUPAC Name |

(3-methylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-4-2-6-17(12-15)19(21)18-7-3-5-16(13-18)14-20-8-10-22-11-9-20/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMNYUKWTPPIRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643067 |

Source

|

| Record name | (3-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3'-morpholinomethyl benzophenone | |

CAS RN |

898765-01-0 |

Source

|

| Record name | (3-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.